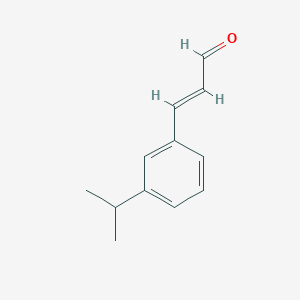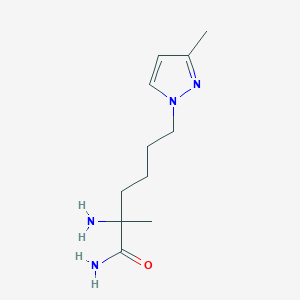
(2-(Pyrrolidin-1-yl)ethyl)alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Pyrrolidin-1-yl)ethyl)alanine is an organic compound that features a pyrrolidine ring attached to an alanine backbone via an ethyl linker
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pyrrolidin-1-yl)ethyl)alanine typically involves the reaction of pyrrolidine with an appropriate alanine derivative. One common method includes the use of N-protected alanine, which undergoes nucleophilic substitution with pyrrolidine in the presence of a suitable base. The reaction conditions often involve solvents such as dichloromethane or ethyl acetate and may require heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent recovery and recycling are also crucial aspects of industrial production to minimize waste and reduce costs .
化学反応の分析
Types of Reactions: (2-(Pyrrolidin-1-yl)ethyl)alanine can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidinone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the alanine backbone.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring or the ethyl linker.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrrolidine ring can yield pyrrolidinone derivatives, while substitution reactions can introduce various functional groups .
科学的研究の応用
(2-(Pyrrolidin-1-yl)ethyl)alanine has several scientific research applications:
作用機序
The mechanism of action of (2-(Pyrrolidin-1-yl)ethyl)alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target and context.
類似化合物との比較
Pyrrolidine: A simple nitrogen-containing heterocycle that serves as a precursor to many bioactive compounds.
Pyrrolidinone: An oxidized form of pyrrolidine with applications in medicinal chemistry.
Proline: A naturally occurring amino acid with a pyrrolidine ring, similar in structure to (2-(Pyrrolidin-1-yl)ethyl)alanine.
Uniqueness: this compound is unique due to its combination of a pyrrolidine ring and an alanine backbone, which imparts distinct chemical and biological properties. This structural feature allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C9H18N2O2 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC名 |
2-(2-pyrrolidin-1-ylethylamino)propanoic acid |
InChI |
InChI=1S/C9H18N2O2/c1-8(9(12)13)10-4-7-11-5-2-3-6-11/h8,10H,2-7H2,1H3,(H,12,13) |
InChIキー |
PUJZOASNTWAQIB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)O)NCCN1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-([1,1'-Biphenyl]-4-yl)pyrrolidine](/img/structure/B13570066.png)
![2,2-Difluoro-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B13570073.png)
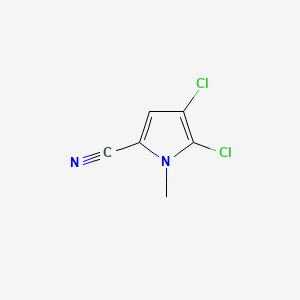
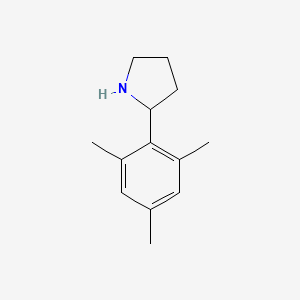
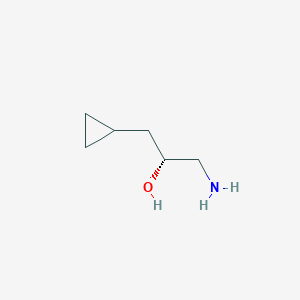
![6-Methyl-1,2-dihydrospiro[3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B13570098.png)
![3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13570102.png)
![(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid](/img/structure/B13570107.png)
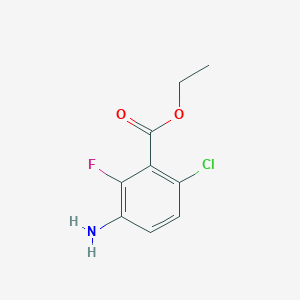
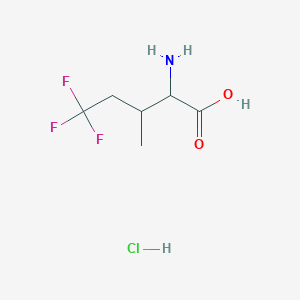
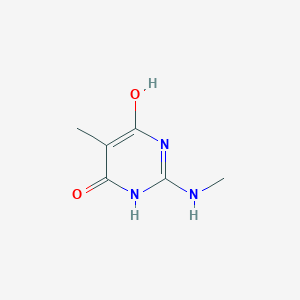
![Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13570118.png)
